molecular formula C11H9NO2 B2858264 2-[4]Pyridyloxy-phenol CAS No. 4979-03-7

2-[4]Pyridyloxy-phenol

Cat. No.: B2858264
CAS No.: 4979-03-7
M. Wt: 187.198
InChI Key: LWGOXQVQMKMUAE-UHFFFAOYSA-N
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Description

2-4Pyridyloxy-phenol is an organic compound that features a phenol group bonded to a pyridine ring through an oxygen atom

Mechanism of Action

Target of Action

The primary targets of 2-4Pyridyloxy-phenol is a part of, often exhibit their pharmacological actions through their free radical scavenging and metal chelating properties. They also have effects on cell signaling pathways and gene expression .

Mode of Action

The mode of action of 2-4Phenolic compounds, in general, are known to act mainly through their free radical scavenging and metal chelating properties . They also have effects on cell signaling pathways and gene expression .

Biochemical Pathways

The specific biochemical pathways affected by 2-4These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-4Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

The specific molecular and cellular effects of 2-4The free radical scavenging and antioxidant activities of phenolic compounds depend on the arrangement of functional groups about the nuclear structure .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-4It is known that environmental factors can highly influence the toxicity of phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-4Pyridyloxy-phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2-4Pyridyloxy-phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Types of Reactions:

    Oxidation: 2-Pyridyloxy-phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 2-Pyridyloxy-phenol can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The phenol group in 2-Pyridyloxy-phenol makes it reactive towards electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of 2-Pyridyloxy-phenol.

Scientific Research Applications

2-4Pyridyloxy-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Phenol: A simpler compound with a hydroxyl group directly attached to a benzene ring.

    4-Hydroxy-pyridine: A compound with a hydroxyl group attached to a pyridine ring.

    2-Phenoxy-pyridine: A compound with a phenoxy group attached to a pyridine ring.

Comparison: 2-4Pyridyloxy-phenol is unique due to the presence of both a phenol and a pyridine ring, which imparts distinct chemical and physical properties. Compared to phenol, it has enhanced reactivity towards electrophiles due to the electron-withdrawing nature of the pyridine ring. Compared to 4-hydroxy-pyridine, it has increased stability and potential for coordination with metal ions. Compared to 2-phenoxy-pyridine, it has a higher propensity for hydrogen bonding and electron donation.

Properties

IUPAC Name

2-pyridin-4-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-3-1-2-4-11(10)14-9-5-7-12-8-6-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOXQVQMKMUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4979-03-7
Record name 2-(pyridin-4-yloxy)phenol
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